4-Cyclobutylidenepiperidine hydrochloride
CAS No.: 1809353-44-3
Cat. No.: VC3137287
Molecular Formula: C9H16ClN
Molecular Weight: 173.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1809353-44-3 |
|---|---|
| Molecular Formula | C9H16ClN |
| Molecular Weight | 173.68 g/mol |
| IUPAC Name | 4-cyclobutylidenepiperidine;hydrochloride |
| Standard InChI | InChI=1S/C9H15N.ClH/c1-2-8(3-1)9-4-6-10-7-5-9;/h10H,1-7H2;1H |
| Standard InChI Key | FTYAGJYDATVRPP-UHFFFAOYSA-N |
| SMILES | C1CC(=C2CCNCC2)C1.Cl |
| Canonical SMILES | C1CC(=C2CCNCC2)C1.Cl |
Introduction
4-Cyclobutylidenepiperidine hydrochloride is a chemical compound with the CAS number 1809353-44-3. It belongs to the class of piperidine derivatives, which are widely used in medicinal chemistry due to their diverse pharmacological activities. This compound is specifically noted for its potential applications in drug discovery, particularly in the synthesis of advanced building blocks for novel pharmaceuticals.
Synthesis and Preparation
The synthesis of 4-cyclobutylidenepiperidine hydrochloride involves complex organic chemistry techniques. Generally, piperidine derivatives are synthesized through reactions involving piperidine rings, which can be modified with various functional groups to create diverse compounds. The specific synthesis route for this compound may involve cyclobutylidene derivatives reacting with piperidine under controlled conditions, followed by hydrochloride salt formation.
Pharmacological and Biological Significance
Piperidine derivatives, including cyclobutylidenepiperidine hydrochloride, are of interest in medicinal chemistry due to their potential biological activities. These compounds can serve as scaffolds for developing drugs with various therapeutic targets. While specific biological data on 4-cyclobutylidenepiperidine hydrochloride is limited, related piperidine derivatives have shown promise in areas such as analgesia, neuromodulation, and as inhibitors for specific transporters .
Research Findings and Applications
| Compound | Biological Activity | Application |
|---|---|---|
| Piperidine Derivatives | Analgesic, Neuromodulatory | Potential Therapeutic Agents |
| 4-Methoxy-3-(piperidin-4-yl)benzamides | Inhibitors of Choline Transporter | Neurological Disorders |
| Cyclobutylidenepiperidine Derivatives | Potential Building Blocks | Drug Discovery |
The table highlights the broader applications of piperidine derivatives, which can serve as a framework for understanding the potential uses of 4-cyclobutylidenepiperidine hydrochloride.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume